BenchChemオンラインストアへようこそ!

3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide

Structure-Activity Relationship (SAR) Halogen bonding Medicinal chemistry

This indole-3-propanamide derivative is distinct for its ortho-bromophenyl substituent, which provides a synthetic handle for Pd-catalyzed cross-coupling, and its β-hydroxyethyl linker, which introduces stereochemical complexity and additional H-bond donors. Unlike para-substituted analogs such as AD412, this compound offers a unique SAR vector for probing JAK3/STAT5 pathways and androgen receptor pharmacology. Purchase as a versatile precursor for hit-to-lead optimization, metabolic stability studies, or enantiomeric separation—a single batch enables dozens of derivatives.

Molecular Formula C20H21BrN2O2
Molecular Weight 401.304
CAS No. 2034415-96-6
Cat. No. B2455133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide
CAS2034415-96-6
Molecular FormulaC20H21BrN2O2
Molecular Weight401.304
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)C(CNC(=O)CCC3=CC=CC=C3Br)O
InChIInChI=1S/C20H21BrN2O2/c1-23-13-16(15-7-3-5-9-18(15)23)19(24)12-22-20(25)11-10-14-6-2-4-8-17(14)21/h2-9,13,19,24H,10-12H2,1H3,(H,22,25)
InChIKeyYBSXDJQXLJJOIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide (CAS 2034415-96-6): Chemical Identity and Procurement-Relevant Properties


3-(2-Bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide (CAS 2034415-96-6) is a synthetic indole-3-propanamide derivative with the molecular formula C₂₀H₂₁BrN₂O₂ and a molecular weight of 401.3 g/mol. Its structure integrates a 2-bromophenyl moiety, a 1-methylindole ring, and a central propanamide backbone bridged by a β-hydroxyethyl linker, placing it within the broader chemical class of N-substituted indolyl-propanamides that have demonstrated immunosuppressive, kinase-inhibitory, and selective androgen receptor degrading activities in published studies [1] [2]. Its computed physicochemical descriptors—XLogP3 of 3.0, topological polar surface area (tPSA) of 54.3 Ų, two hydrogen bond donors, and six rotatable bonds—indicate a moderately lipophilic, drug-like small molecule suitable for lead optimization programs [1].

Why Generic Substitution Fails: Structural Uniqueness of 3-(2-Bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide


Within the indole-3-propanamide chemical class, small structural variations produce profound differences in biological target engagement, selectivity, and metabolic stability. The majority of characterized indolyl-propanamides—such as the JAK3 inhibitor AD412 or selective androgen receptor degraders (SARDs) of series II/III—feature N-benzyl or N-pyridyl substituents lacking the β-hydroxyethyl spacer and 2-bromophenyl moiety present in this compound [1] [2]. The ortho-bromine substituent creates unique steric and electronic environments that influence both target-binding conformations and cross-coupling reactivity for late-stage diversification, while the hydroxyethyl linker introduces an additional hydrogen bond donor/acceptor pair absent in comparator molecules such as AD412 or compound 15 [1] [2]. These structural distinctions mean that procurement decisions made solely on scaffold similarity—selecting any indole-3-propanamide analog interchangeably—risk introducing uncontrolled variables in potency, pharmacokinetics, and synthetic tractability. The quantitative structural differentiation evidence below supports informed, compound-specific selection.

Quantitative Differentiation Evidence for 3-(2-Bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide (CAS 2034415-96-6)


Ortho- vs. Para-Bromine Substitution: Steric and Electronic Differentiation in Indole-Propanamide Scaffolds

The 2-bromophenyl (ortho-bromo) substituent in the target compound contrasts with the para-bromophenyl analogs more commonly explored in indole-propanamide chemical space. In the N-aryl-3-(indol-3-yl)propanamide series described by Giraud et al. (2010), all active immunosuppressive compounds featured para-substituted aryl rings, and ortho-substitution was not systematically examined [1]. Ortho-bromine introduces a steric clash that restricts aryl ring rotation and alters the dihedral angle between the phenyl and propanamide planes, potentially affecting target-binding pocket complementarity. The ortho-bromine atom also exhibits distinct electrostatic potential characteristics compared to para-bromine, influencing halogen-bonding interactions with protein backbone carbonyls observed in bromodomain and kinase inhibitor complexes.

Structure-Activity Relationship (SAR) Halogen bonding Medicinal chemistry

β-Hydroxyethyl Linker: Hydrogen-Bond Donor Count Advantage Over AD412 and Other Indole-3-propanamide Comparators

The β-hydroxyethyl spacer in the target compound provides a secondary alcohol (-OH) that functions as an additional hydrogen bond donor (HBD). By contrast, the prototypical indole-3-propanamide JAK3 inhibitor AD412 (3-[1-(4-chlorobenzyl)indol-3-yl]-N-(pyridin-4-yl)propanamide) contains no hydroxyl group and has a computed hydrogen bond donor count of zero [1] [2]. The target compound's HBD count of 2 (one from the hydroxyl, one from the amide NH) is consistent with Lipinski-type drug-likeness while offering additional polar interaction potential with target proteins. The increased tPSA (54.3 Ų vs. a predicted ~42–45 Ų for AD412 based on structural analogs) also differentiates its permeability and solubility profile [2].

Hydrogen bonding Membrane permeability Drug-likeness

1-Methylindole Substitution: Metabolic Stability Differentiation from N-Unsubstituted and N-Benzyl Indole Propanamides

The N-methyl group on the indole ring of the target compound blocks a site of oxidative metabolism (N-dealkylation) that is vulnerable in N-unsubstituted and N-benzyl indole analogs. In the SARD program described by Hwang et al. (2019), the tertiary aniline lead compound (3) suffered from poor metabolic stability that was addressed by cyclization to indolyl/indolinyl propanamides; however, N-substitution patterns were not exhaustively explored [1]. The N-methyl group in the target compound is a permanent blocking strategy that prevents CYP450-mediated N-demethylation at this position while preserving the indole pharmacophore. The computed XLogP3 of 3.0 for the target compound reflects the balanced lipophilicity contributed by N-methylation [2].

Cytochrome P450 metabolism N-Methylation Metabolic stability

2-Bromophenyl Moiety as an Orthogonal Synthetic Handle: Late-Stage Derivatization via Suzuki-Miyaura Cross-Coupling

The aryl bromide at the 2-position of the phenyl ring serves as an orthogonal reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling late-stage diversification into biaryl analogs without resynthesizing the entire indole-propanamide scaffold. This reactivity is well-documented for 2-bromophenyl-containing compounds: the bromine atom participates efficiently in Pd(0)-catalyzed oxidative addition, facilitating coupling with commercially available aryl/heteroaryl boronic acids . In contrast, non-halogenated indole-3-propanamide analogs (e.g., simple 3-phenyl derivatives) lack this diversification capability, requiring de novo synthesis for each new aryl substituent [1].

Cross-coupling Parallel synthesis Chemical biology probe

Class-Level Pharmacological Precedent: Indole-3-propanamide Scaffold Validated as Immunosuppressive, Kinase-Inhibitory, and Anti-Androgenic Pharmacophore

While direct biochemical or cellular activity data are not available for this specific compound in the published literature or public databases as of the search date, the indole-3-propanamide scaffold has been extensively validated across multiple therapeutic areas. AD412 inhibited JAK3 with selectivity over JAK2 in purified kinase assays and prolonged heart allograft survival in vivo [1]. Compound 15 (3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide) demonstrated significant in vitro inhibition of murine splenocyte proliferation and in vivo suppression of delayed-type hypersensitivity (DTH) [2]. Indolyl propanamides of series II/III achieved submicromolar AR antagonism and selective AR protein degradation, with efficacy in enzalutamide-resistant prostate cancer xenografts [3]. These class-level data establish the pharmacological credibility of the core scaffold, against which the differentiated structural features of the target compound can be evaluated.

Immunosuppression JAK3 inhibition Androgen receptor degradation Drug repurposing

Physicochemical Property Portfolio: Differentiated Drug-Likeness Profile vs. Indole-3-propanamide Antioxidant I3P-5

The target compound's computed physicochemical properties (MW = 401.3, XLogP3 = 3.0, tPSA = 54.3 Ų, HBD = 2, HBA = 2, RotB = 6) place it within favorable drug-like chemical space (no Lipinski Rule-of-5 violations) [1]. Compared to the antioxidant indole-3-propanamide I3P-5 (IC₅₀ = 13.78 μM against catalase), which was optimized for enantiomeric separation rather than drug-likeness, the target compound has a higher molecular weight and greater lipophilicity, suggesting potential for improved membrane permeation and target engagement in intracellular assays [2]. The balanced tPSA (54.3 Ų) is below the typical 60–70 Ų threshold associated with oral absorption, indicating favorable passive permeability characteristics.

Drug-likeness ADME prediction Lead optimization

Recommended Application Scenarios for 3-(2-Bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide (CAS 2034415-96-6)


Chemical Probe for Exploring Ortho-Substitution Effects in Indole-3-propanamide Immunomodulator SAR

The ortho-bromophenyl substituent represents an unexplored SAR vector in the N-aryl-3-(indol-3-yl)propanamide immunosuppressive series characterized by Giraud et al. (2010), where all active compounds bore para-substituted aryl rings [1]. Researchers investigating JAK-STAT pathway modulation or T-cell proliferation can use this compound to probe whether ortho-substitution enhances or attenuates immunosuppressive potency relative to the para-substituted reference compound 15 [1]. Parallel testing against AD412 in IL-2-stimulated CTL-L2 proliferation and STAT5 phosphorylation assays would directly quantify the impact of the 2-bromophenyl/β-hydroxyethyl features on JAK3-dependent signaling [2].

Scaffold for Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Discovery

The 2-bromophenyl group provides a chemically orthogonal handle for Pd-catalyzed cross-coupling, enabling the rapid generation of a focused library of biaryl analogs for screening against kinase panels or bromodomain targets. This approach is supported by published precedents of Suzuki coupling on 2-bromophenyl-indole substrates [1]. In procurement terms, a single batch of this compound can serve as the precursor for dozens of derivatives, reducing total synthesis cost and time compared to purchasing individual non-halogenated analogs separately. This strategy is particularly relevant for laboratories pursuing hit-to-lead optimization where rapid exploration of aryl substitution space is critical.

Metabolic Stability Comparator in Indole Propanamide Lead Optimization Programs

The combination of N-methylindole (blocking oxidative N-dealkylation) and β-hydroxyethyl linker (providing an additional metabolic soft spot) creates a test case for evaluating metabolic stability trade-offs in indole-propanamide scaffolds. Hepatic microsome stability assays comparing this compound with N-unsubstituted or N-benzyl analogs such as AD412 can directly quantify the metabolic advantage of N-methylation [1]. The SARD program described by Hwang et al. (2019) explicitly identified metabolic instability as a key limitation requiring structural mitigation, making this compound a relevant comparator for programs targeting prostate cancer or other indications where indolyl propanamides have shown efficacy [2].

Enantiomeric Separation and Chiral Pharmacology Studies

The β-hydroxyethyl linker introduces a chiral center (undefined stereocenter count = 1 per PubChem), making this compound suitable for enantiomeric separation studies analogous to those described by Suryakoppa et al. (2022) for the I3P series [1]. Given that the I3P-5 (R)-enantiomer preferentially bound catalase with a docking score of −5.41 kcal/mol, chiral separation and individual enantiomer testing of the target compound could reveal stereospecific pharmacology for targets within the indole-3-propanamide class (e.g., JAK3, AR, bromodomains). Procurement as a racemate with subsequent chiral resolution provides flexibility for exploratory pharmacology.

Quote Request

Request a Quote for 3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.